N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
CAS No.: 900009-62-3
Cat. No.: VC4721513
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900009-62-3 |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 360.43 |
| IUPAC Name | N-(3-methoxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
| Standard InChI | InChI=1S/C17H20N4O3S/c1-24-9-5-8-18-16(22)17(23)19-15-13-10-25-11-14(13)20-21(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,18,22)(H,19,23) |
| Standard InChI Key | YYQJNHHAWCPUEL-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Introduction
N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core structure. This compound belongs to a class of N-heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound's structure includes an ethanediamide moiety and a methoxypropyl substituent, which contribute to its unique properties and potential applications.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. Key methods include:
-
Starting Materials: The synthesis often begins with 2-phenylthieno[3,4-c]pyrazole.
-
Reaction Conditions: The reaction typically requires the presence of a base such as triethylamine and a solvent like dichloromethane.
-
Intermediate Formation: An intermediate is formed, which is then reacted with 3-methoxypropylamine to yield the final product.
Scientific Applications
This compound has several scientific research applications:
-
Chemistry: It serves as a building block for synthesizing more complex molecules.
-
Biology: It is investigated for potential antimicrobial or anticancer properties.
-
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume